
2-Dimethylaminopyridine
Overview
Description
2-Dimethylaminopyridine is a derivative of pyridine with the chemical formula C7H10N2. It is a clear, colorless to light yellow liquid that is widely used in organic synthesis due to its strong nucleophilic properties . This compound is known for its ability to catalyze a variety of chemical reactions, making it a valuable tool in both academic and industrial settings .
Preparation Methods
2-Dimethylaminopyridine can be synthesized through several methods. One common synthetic route involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide . Another method involves the amination of 2- and 4-halopyridines with dimethylamine, which yields the target product in high yields . Industrial production often employs these methods due to their efficiency and high yield.
Chemical Reactions Analysis
2-Dimethylaminopyridine undergoes various types of chemical reactions, including nucleophilic substitution, acylation, and esterification . It is commonly used as a catalyst in esterification reactions with anhydrides, where it forms an ion pair with the acylating agent, facilitating the nucleophilic attack by the alcohol . The major products formed from these reactions are esters and amides .
Scientific Research Applications
Acylation Reactions
DMAP significantly accelerates acylation reactions compared to traditional catalysts like pyridine or triethylamine. It was first noted for its effectiveness in the benzoylation of m-chloroaniline, increasing reaction rates by several orders of magnitude .
Key Findings:
- Reaction Type: Acylation
- Substrates: Various amines and alcohols
- Yield Improvement: Up to 10^5 times faster than pyridine .
Etherification and Esterification
In etherification and esterification reactions, DMAP facilitates the formation of ethers from alcohols and phenols, often at room temperature, which is advantageous for sensitive substrates .
Data Table: Etherification Reaction Yields with DMAP
Reaction Type | Substrate | Product | Yield (%) |
---|---|---|---|
Etherification | Alcohol + Trityl Chloride | Ether | 20-30% increase |
Esterification | Carboxylic Acid + Alcohol | Ester | High yield at room temperature |
Dehydrogenation Reactions
DMAP has been used as a catalyst in aerobic dehydrogenation processes, such as converting cyclohexanone to phenol. The mechanism involves forming palladium nanoparticles that retain catalytic activity throughout the reaction cycle .
Mechanistic Insights:
- Catalyst Formation: Pd nanoparticles generated during the reaction.
- Selectivity: High chemoselectivity for cyclohexenone over phenol due to DMAP's stabilizing effects on the catalyst .
Synthesis of Pharmaceuticals
DMAP plays a crucial role in the synthesis of various pharmaceuticals, including antitumor drugs. Its efficiency in acylation reactions allows for the rapid synthesis of complex molecules with high yields while minimizing racemization risks .
Development of Asymmetric Catalysts
Recent studies have focused on synthesizing chiral DMAP derivatives that enhance enantioselectivity in reactions involving secondary alcohols. These derivatives have shown promising results in kinetic resolutions, leading to higher enantiomeric excesses .
Case Study: Chiral DMAP Derivatives
- Catalyst Design: Modifications at the 3-position of pyridine.
- Applications: Kinetic resolution of secondary alcohols.
- Outcome: Improved enantioselectivity observed through fluorescence spectroscopy .
Emerging Applications
Research continues to explore new applications for DMAP, including its use in ionic liquids for synthesizing indoles and other heterocycles. These developments highlight DMAP's adaptability as a catalyst across diverse chemical environments .
Mechanism of Action
The mechanism of action of 2-Dimethylaminopyridine involves its strong nucleophilic properties, which allow it to facilitate various chemical reactions. The nitrogen atom in the pyridine ring is highly nucleophilic due to the electron-donating effect of the dimethylamino group . This enhances the compound’s ability to form ion pairs with acylating agents, thereby accelerating nucleophilic substitution reactions .
Comparison with Similar Compounds
2-Dimethylaminopyridine is often compared with other pyridine derivatives, such as 4-Dimethylaminopyridine . While both compounds are strong nucleophiles and effective catalysts, this compound is unique in its ability to catalyze a wider range of reactions under milder conditions . Other similar compounds include 2,6-Dimethyl-3-pyridinylamine and N,N-Dimethylpyridin-2-amine .
Biological Activity
2-Dimethylaminopyridine (DMAP) is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of DMAP, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
DMAP is characterized by a pyridine ring substituted with two dimethylamino groups. Its chemical structure can be represented as follows:
This structure contributes to its basicity and nucleophilicity, making DMAP an effective catalyst in various chemical reactions, particularly in acylation and esterification processes.
Mechanisms of Biological Activity
The biological activities of DMAP can be attributed to several mechanisms:
- Enzyme Inhibition : DMAP acts as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease (AD) .
- Antimicrobial Properties : DMAP has demonstrated antibacterial activity against a range of pathogens, making it a potential candidate for developing new antibacterial agents .
- Neuroprotective Effects : Studies have shown that DMAP derivatives can enhance neuronal survival under ischemic conditions, indicating potential use in stroke therapy .
Inhibition of Acetylcholinesterase
A study highlighted the synthesis of novel aryl-substituted 2-aminopyridine derivatives, which showed significant AChE inhibitory activity. These compounds were designed based on the structural framework of DMAP, demonstrating its role as a scaffold for developing effective cholinesterase inhibitors . The kinetic studies indicated that certain derivatives exhibited high potency against both AChE and BChE.
Antibacterial Activity
Research involving mixed ligand complexes of copper(II), nickel(II), and zinc(II) with DMAP revealed enhanced antibacterial properties. The study reported that the complex with zinc(II) showed the highest activity against various bacterial strains, suggesting that DMAP can enhance the efficacy of metal complexes .
Neuroprotection in Ischemic Stroke
In vitro studies assessed the neuroprotective effects of DMAP derivatives under oxygen-glucose deprivation conditions. Results indicated that certain compounds significantly improved neuronal survival rates compared to standard treatments like edaravone. This suggests that modifications to the DMAP structure can yield potent neuroprotective agents .
Data Tables
The following table summarizes key findings related to the biological activities of DMAP and its derivatives:
Q & A
Basic Research Questions
Q. What are the key chemical properties and characterization methods for 2-dimethylaminopyridine (DMAP) in synthetic chemistry?
- Answer: DMAP (C₇H₁₀N₂) is characterized by its molecular weight (122.17 g/mol), pKa of 2.27 (for its protonated form), and nucleophilic pyridinium nitrogen . Key characterization methods include:
- Purity assessment : Gas chromatography (GC) and non-aqueous titration (≥97% purity) .
- Spectroscopic identification : NMR (¹H/¹³C) and IR spectroscopy to confirm structure and functional groups .
- Physical properties : Refractive index (1.558–1.561) and specific gravity (1.009–1.013) for solvent compatibility .
Q. How does DMAP function as a catalyst in acylation and esterification reactions?
- Answer: DMAP acts as a nucleophilic catalyst, accelerating reactions by stabilizing tetrahedral intermediates via hydrogen bonding. For example:
- In esterifications, DMAP enhances the electrophilicity of acylating agents (e.g., acetic anhydride) by coordinating to the carbonyl oxygen, lowering the activation energy .
- Reaction optimization: Use 5–10 mol% DMAP in anhydrous solvents (e.g., dichloromethane) at 25–60°C, with triethylamine as a base to neutralize acids .
Advanced Research Questions
Q. What experimental approaches are used to investigate the formation and stabilization of Pd nanoparticles in DMAP-catalyzed dehydrogenation reactions?
- Answer: Mechanistic studies of Pd/DMAP systems require:
- Kinetic profiling : Monitor reaction progress via GC or HPLC to identify rate-determining steps (e.g., cyclohexanone → cyclohexenone conversion) .
- Nanoparticle analysis : Transmission electron microscopy (TEM) and dynamic light scattering (DLS) to confirm Pd nanoparticle size (5–20 nm) and stability in DMSO/TsOH mixtures .
- Poisoning experiments : Add Hg(0) to quench heterogeneous catalysis, distinguishing nanoparticle vs. molecular Pd(II) activity .
Q. How can researchers address contradictions in reported catalytic efficiencies of DMAP in different reaction systems?
- Answer: Contradictions may arise from solvent polarity, substrate steric effects, or competing pathways. Resolution strategies include:
- Comparative kinetic studies : Measure turnover frequencies (TOF) under standardized conditions (e.g., 80°C, O₂ atmosphere) to isolate solvent/substrate effects .
- Computational modeling : DFT calculations to evaluate DMAP’s electronic contributions in transition states (e.g., charge distribution on pyridinium nitrogen) .
- In situ spectroscopy : Raman or UV-vis to detect transient intermediates (e.g., Pd-enolate species) that influence selectivity .
Q. How does the pKa of DMAP derivatives influence their reactivity in acid-catalyzed systems?
- Answer: Substituents on the pyridine ring modulate DMAP’s basicity and catalytic activity:
- Protonation effects : DMAP 1-oxide (pKa 2.27) is less basic than 2-aminopyridine 1-oxide (pKa 2.67), altering its ability to stabilize charged intermediates .
- Reaction design : In acidic media (pH < 3), protonated DMAP loses nucleophilicity; use buffered conditions (pH 5–7) or switch to DMAP derivatives with electron-donating groups (e.g., 4-Me2Npy) for enhanced stability .
Q. What methodologies ensure reproducibility in DMAP-mediated multistep syntheses?
- Answer: Critical steps include:
- Purification protocols : Column chromatography (silica gel, hexane/EtOAc) to remove DMAP residues, which can interfere with downstream reactions .
- Moisture control : Conduct reactions under inert atmosphere (N₂/Ar) to prevent hydrolysis of acyl-DMAP intermediates .
- Quality validation : LC-MS to confirm product integrity and quantify residual DMAP (<0.1% w/w) .
Q. Methodological Best Practices
- Data contradiction analysis : Use control experiments (e.g., catalyst-free reactions) to identify side pathways .
- Reagent handling : Store DMAP in desiccated, amber vials at 4°C to prevent degradation .
- Ethical reporting : Disclose solvent/reagent suppliers (e.g., Sigma-Aldrich) and batch numbers for reproducibility .
Properties
IUPAC Name |
N,N-dimethylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-9(2)7-5-3-4-6-8-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHKMPUSSFXUIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022231 | |
Record name | 2-Dimethylaminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5683-33-0 | |
Record name | 2-(Dimethylamino)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5683-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Dimethylaminopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005683330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5683-33-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93902 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Dimethylaminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-DIMETHYLAMINOPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18Q95U3Z8H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.